molecular formula C38H65N11O9 B12420454 Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Cat. No.: B12420454
M. Wt: 820.0 g/mol
InChI Key: AUXMCUOXYKMDBH-RULZGXMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a synthetic peptide known for its stability in serum and non-toxicity to neuronal cells. This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit the fibrillization of tau proteins over amyloid-beta 42 (Aβ42) . Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease, making this compound a valuable tool in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: in the desired order (Valine, Glutamine, isoleucine, Valine, Tyrosine, and Lysine).

    Deprotection and coupling reactions: to form peptide bonds.

    Cleavage from the resin: and final deprotection to yield the free peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives .

Scientific Research Applications

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves its interaction with tau proteins. It selectively inhibits the fibrillization of tau proteins by binding to specific sites, preventing the formation of toxic aggregates. This action is crucial in reducing the pathological effects associated with tau aggregation in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its serum stability, non-toxicity to neuronal cells, and selective inhibition of tau fibrillization over amyloid-beta 42. These properties make it a valuable tool in neurodegenerative disease research .

Properties

Molecular Formula

C38H65N11O9

Molecular Weight

820.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]-aminoamino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-aminoamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C38H65N11O9/c1-8-22(6)32(49(43)37(57)27(16-17-29(40)52)46-35(55)30(20(2)3)44-23(7)50)36(56)47-31(21(4)5)38(58)48(42)28(19-24-12-14-25(51)15-13-24)34(54)45-26(33(41)53)11-9-10-18-39/h12-15,20-22,26-28,30-32,51H,8-11,16-19,39,42-43H2,1-7H3,(H2,40,52)(H2,41,53)(H,44,50)(H,45,54)(H,46,55)(H,47,56)/t22-,26-,27-,28-,30-,31-,32-/m0/s1

InChI Key

AUXMCUOXYKMDBH-RULZGXMMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)N(C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N(C(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)N)N(C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C)N

Origin of Product

United States

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